2-Acetyl-4-methylphenyl 4-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQKOXOQMBJDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343094 | |
| Record name | 2-Acetyl-4-methylphenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4010-22-4 | |
| Record name | 2-Acetyl-4-methylphenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Features and Significance in Ester Chemistry
The molecular structure of 2-Acetyl-4-methylphenyl 4-chlorobenzoate (B1228818) is key to its chemical identity and reactivity. The compound is formed through an ester linkage between a 2-acetyl-4-methylphenol moiety and a 4-chlorobenzoyl group. This arrangement results in a molecule with several functional regions that influence its properties.
The significance of this structure in ester chemistry lies in the interplay of its constituent parts. The ester group itself is a primary site for chemical reactions, most notably hydrolysis, which can be influenced by the electronic effects of the substituents on the aromatic rings. Esters are fundamental functional groups found in numerous bioactive compounds and are often used in prodrug design, where their stability can be tuned for specific biological environments. nih.gov The hydrolytic stability of benzoate (B1203000) esters, for example, has been shown to be dependent on the nature of the alcohol and carboxylic acid groups from which they are formed, with stability in biological matrices like plasma being a key area of study. nih.gov
Below is a table of its computed chemical properties.
| Property | Value |
| Molecular Formula | C16H13ClO3 |
| Molecular Weight | 288.72 g/mol |
| IUPAC Name | (2-acetyl-4-methylphenyl) 4-chlorobenzoate |
| Functional Groups | Ester, Ketone (Acetyl), Phenyl, Chloro, Methyl |
Chemical Reactivity and Derivatization Strategies of 2 Acetyl 4 Methylphenyl 4 Chlorobenzoate
Oxidation Reactions of the Acetyl Moiety
The acetyl group is a key site for oxidative transformations. While specific studies on 2-Acetyl-4-methylphenyl 4-chlorobenzoate (B1228818) are not extensively documented, the reactivity of the acetyl moiety is well-established in related acetophenone (B1666503) derivatives. nih.gov One of the most common oxidation reactions involving the acetyl group is its conversion to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or sodium hypochlorite (B82951) (in the haloform reaction). For instance, the oxidation of acetophenone with bleach (sodium hypochlorite) yields benzoic acid. scispace.com It is important to note that the reaction conditions must be carefully controlled to avoid cleavage of the ester bond.
Another potential oxidation pathway involves the conversion of the acetyl group into an α-hydroxyacetyl group using reagents like selenium dioxide. This transformation introduces a new functional group that can be further derivatized. Additionally, under specific conditions, the methyl group of the acetyl moiety can be oxidized to an aldehyde, forming a glyoxal (B1671930) derivative. The choice of oxidizing agent and reaction conditions will ultimately determine the final product.
| Oxidizing Agent | Expected Product | Reaction Conditions |
| Potassium Permanganate (KMnO4) | Carboxylic Acid | Basic, followed by acidic workup |
| Sodium Hypochlorite (NaOCl) | Carboxylic Acid (via Haloform) | Aqueous base |
| Selenium Dioxide (SeO2) | α-Hydroxyacetyl derivative | Typically in dioxane or ethanol (B145695) |
Reduction Chemistry of the Carbonyl Group
The carbonyl group of the acetyl moiety is susceptible to reduction, offering a pathway to various alcohol derivatives. The choice of reducing agent determines the extent of reduction. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will selectively reduce the ketone to a secondary alcohol, yielding 2-(1-hydroxyethyl)-4-methylphenyl 4-chlorobenzoate. This transformation is typically carried out in alcoholic solvents like methanol (B129727) or ethanol at room temperature.
For a more complete reduction of the carbonyl group to a methylene (B1212753) group (deoxygenation), stronger reducing agents and harsher conditions are required. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can be employed. However, the acidic conditions of the Clemmensen reduction and the basic conditions of the Wolff-Kishner reduction could potentially cleave the ester linkage, necessitating careful optimization of the reaction parameters.
| Reducing Agent | Expected Product | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, room temp. |
| Zinc Amalgam (Zn(Hg)), HCl | Ethyl Group (Deoxygenation) | Reflux in acid |
| Hydrazine (N₂H₄), KOH | Ethyl Group (Deoxygenation) | High temperature in a high-boiling solvent |
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom on the benzoate (B1203000) ring is a site for nucleophilic aromatic substitution (SNA_r) reactions. libretexts.org In this type of reaction, a nucleophile replaces the chlorine atom on the aromatic ring. libretexts.org The rate of this substitution is significantly influenced by the presence of electron-withdrawing groups on the ring. libretexts.org While the ester group is electron-withdrawing, its effect is moderate compared to nitro groups. libretexts.org
Typical nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiolates. For example, reaction with an amine in the presence of a base could yield an N-substituted aminobenzoate derivative. Similarly, treatment with sodium methoxide (B1231860) would result in the corresponding methoxybenzoate. These reactions often require elevated temperatures and sometimes the use of a catalyst, such as a copper or palladium complex, to proceed at a reasonable rate. chemicalbook.com The mechanism generally involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. organic-chemistry.org
| Nucleophile | Expected Product | General Conditions |
| Ammonia (NH₃) | 4-aminobenzoate derivative | High temperature, pressure |
| Sodium Methoxide (NaOCH₃) | 4-methoxybenzoate derivative | Reflux in methanol |
| Sodium Thiophenoxide (NaSPh) | 4-(phenylthio)benzoate derivative | Polar aprotic solvent, heat |
Exploration of Novel Derivatives via Functional Group Transformations
The presence of multiple reactive sites on 2-Acetyl-4-methylphenyl 4-chlorobenzoate allows for the synthesis of a wide range of novel derivatives through various functional group transformations. For instance, the acetyl group can serve as a handle for the construction of heterocyclic rings. Reaction with hydrazine or its derivatives can lead to the formation of pyrazole (B372694) rings. researchgate.net Similarly, condensation with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives.
The ester linkage itself can be a target for derivatization. Hydrolysis of the ester under acidic or basic conditions would yield 2-acetyl-4-methylphenol and 4-chlorobenzoic acid. These products can then be used as starting materials for the synthesis of other compounds. Transesterification, by reacting the parent compound with a different alcohol in the presence of an acid or base catalyst, would result in a new ester derivative.
| Reagent | Target Functional Group | Resulting Derivative Class |
| Hydrazine (N₂H₄) | Acetyl Group | Pyrazole |
| Hydroxylamine (NH₂OH) | Acetyl Group | Isoxazole |
| Strong Acid/Base (e.g., HCl, NaOH) | Ester Linkage | Phenol and Carboxylic Acid |
| Alcohol (R'OH) / Catalyst | Ester Linkage | New Ester |
Role as a Synthetic Intermediate in Organic Synthesis
Due to its diverse reactivity, this compound can serve as a valuable synthetic intermediate in organic synthesis. The ability to selectively modify one functional group while leaving others intact is a key feature of its utility. For example, the acetyl group can be transformed into a variety of other functionalities, such as an α-halo ketone, which can then undergo further reactions to build more complex molecular architectures.
The 4-chlorobenzoate moiety can be utilized in cross-coupling reactions. For instance, the chlorine atom can be replaced by various organic groups using palladium-catalyzed reactions like the Suzuki or Heck coupling. chemicalbook.com This allows for the introduction of new carbon-carbon bonds, significantly increasing the molecular complexity. The synthesis of 2-acetylthiophenes, for example, often starts from acetophenone derivatives. mdpi.comsciforum.net This highlights the role of the acetylphenyl moiety as a building block for heterocyclic compounds. The strategic combination of reactions at the different functional groups of this compound makes it a versatile platform for the synthesis of a wide range of target molecules.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Acetyl-4-methylphenyl 4-chlorobenzoate (B1228818), the spectrum would be expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, as well as sharp singlets for the methyl protons of the acetyl and the 4-methylphenyl groups. The integration of these signals would confirm the ratio of protons in the molecule.
¹³C NMR (Carbon-13 NMR) detects the carbon atoms in the molecule, offering insights into the carbon skeleton. A spectrum for this compound would display unique resonances for each carbon atom in a distinct chemical environment. This includes the carbonyl carbons of the ester and acetyl groups (typically in the 160-200 ppm range), the aromatic carbons, and the methyl group carbons. For instance, in a related compound, methyl 4-chlorobenzoate, the carbonyl carbon appears around 166.1 ppm, while the aromatic carbons show signals at 139.3, 130.9, and 128.6 ppm. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Acetyl-4-methylphenyl 4-chlorobenzoate would exhibit characteristic absorption bands that confirm its key structural features. In the analogous compound 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, strong stretching vibrations for the ester carbonyl (C=O) and C-O bonds are observed. mdpi.com A similar pattern is expected for the target compound.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretch | ~1730-1750 |
| Acetyl Carbonyl (C=O) | Stretch | ~1680-1700 |
| Aromatic (C=C) | Stretch | ~1450-1600 |
| Ester (C-O) | Stretch | ~1050-1300 |
| Alkyl C-H | Stretch | ~2850-3000 |
| Aryl C-Cl | Stretch | ~700-800 |
Data is illustrative and based on typical values for these functional groups.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HR-Mass, ES+)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are used to generate ions for analysis. rsc.org High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The molecular formula for this compound is C₁₆H₁₃ClO₃. Its calculated molecular weight is approximately 288.72 g/mol . Upon analysis, the mass spectrum would show a molecular ion peak [M]+ corresponding to this mass. Furthermore, fragmentation patterns would provide structural information. Key fragments would likely include ions corresponding to the 4-chlorobenzoyl cation (m/z 139/141) and the 2-acetyl-4-methylphenoxide fragment. For the related compound 2-Acetylphenyl 4-chlorobenzoate, GC-MS analysis reveals major fragments at m/z 139 and 141, corresponding to the chlorine-containing benzoyl group, which is consistent with this expected fragmentation pattern. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in conjugated systems. Due to the presence of two aromatic rings and carbonyl groups, this compound is expected to absorb UV radiation. The resulting spectrum provides information about the extent of conjugation and the electronic structure of the molecule. This analysis is often used in conjunction with other methods to confirm the aromatic nature of the compound.
Thermal Analysis for Stability and Phase Behavior (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information about the thermal stability and decomposition temperature of the compound.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions like melting and boiling points.
For example, a thermal analysis of the structurally related compound 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate showed it to be thermally stable up to 252 °C. mdpi.com Its DSC thermogram indicated a sharp endothermic peak at approximately 254 °C, corresponding to its melting point. mdpi.com A similar analysis for this compound would establish its thermal stability range and melting point.
Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)
Chromatographic methods are essential for verifying the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a reaction and to assess the purity of the final product. rsc.orgrsc.org By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, a single spot would indicate a high degree of purity. The retention factor (Rf) value obtained is a characteristic property of the compound in that specific solvent system.
No Scientific Data Available for this compound
Following a comprehensive search of scientific literature and databases, no published research or data was found regarding the in vitro biological activity of the chemical compound This compound .
Searches were conducted to identify studies related to its antimicrobial and anti-inflammatory properties, as well as any investigations into its potential mechanisms of action. These inquiries yielded no specific results for this particular compound.
Therefore, it is not possible to provide an article detailing the following requested sections:
In Vitro Biological Activity and Mechanistic Investigations of 2 Acetyl 4 Methylphenyl 4 Chlorobenzoate
Anti-inflammatory Properties (In Vitro Models)
Cellular and Biochemical Pathways Modulated by the Compound in Inflammation
The absence of information indicates that the biological activities of 2-Acetyl-4-methylphenyl 4-chlorobenzoate (B1228818) have not been documented in the accessible scientific literature.
Antiproliferative and Anticancer Effects (In Vitro Cell Line Studies)
There is no publicly available scientific literature detailing the in vitro antiproliferative or anticancer effects of 2-Acetyl-4-methylphenyl 4-chlorobenzoate on any cancer cell lines.
Mechanisms of Cancer Cell Growth Inhibition
As no studies have demonstrated anticancer activity for this specific compound, there is no information regarding its potential mechanisms of cancer cell growth inhibition. Research on other structurally related compounds, such as various chalcones and substituted benzophenones, has indicated mechanisms including the induction of apoptosis and cell cycle arrest; however, these findings cannot be directly attributed to this compound.
Structure-Activity Relationships in Antiproliferative Analogs
There are no published studies on the structure-activity relationships (SAR) of a series of antiproliferative analogs derived from this compound. SAR studies on other classes of compounds, such as phenoxychalcones and thiazole (B1198619) derivatives, have highlighted the importance of specific substitutions (e.g., halogens, methoxy (B1213986) groups) for their cytotoxic activity. However, no such analysis is available for analogs of the subject compound.
Molecular Interaction Studies with Biological Systems (In Vitro)
No in vitro studies investigating the molecular interactions of this compound with biological systems have been reported in the scientific literature.
Enzyme Inhibition and Activation Studies
There is no evidence from in vitro assays to suggest that this compound acts as an inhibitor or activator of any specific enzymes. While some halo-substituted ester and amide-based derivatives have been investigated as potential enzyme inhibitors (e.g., urease inhibitors), no such data exists for this particular compound.
Receptor Binding and Modulation Investigations
No studies have been published that investigate the binding affinity or modulatory effects of this compound on any biological receptors. Research on other scaffolds, such as benzophenone (B1666685) derivatives, has shown interaction with receptors like the histamine (B1213489) H3 receptor, but this cannot be extrapolated to the title compound.
Computational Approaches in Mechanistic Understanding: Molecular Docking Simulations
A search of scientific databases reveals no molecular docking studies that have been performed to predict the binding mode or potential biological targets of this compound. While molecular docking has been used to investigate the anti-inflammatory potential of other related esters, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 enzyme, similar computational analyses for this compound are not available.
Applications and Potential in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Novel Pharmacophores Based on the 2-Acetyl-4-methylphenyl 4-chlorobenzoate (B1228818) Scaffold
The unique structural framework of 2-acetyl-4-methylphenyl 4-chlorobenzoate makes it an attractive starting point for the design of new pharmacophores—the essential molecular features responsible for a drug's biological activity. The ester linkage, aromatic rings, and various substituents can be systematically modified to create a diverse range of derivatives.
The synthesis of analogs based on this scaffold can be achieved through established organic chemistry reactions. For instance, the ester bond can be hydrolyzed and then re-esterified with a variety of carboxylic acids to introduce different functionalities. The acetyl group offers a handle for further chemical transformations, such as reduction to an alcohol or conversion to other functional groups. Similarly, the methyl and chloro substituents on the phenyl rings can be altered to explore their impact on biological activity. This synthetic versatility allows for the creation of a library of related compounds, each with a unique three-dimensional arrangement of chemical features designed to interact with specific biological targets.
Development of Structure-Activity Relationships for Enhanced Biological Profiles
A crucial aspect of drug discovery is understanding the relationship between a molecule's structure and its biological activity (SAR). By synthesizing a series of derivatives of this compound and evaluating their effects in biological assays, researchers can systematically probe how different structural modifications influence their potency, selectivity, and pharmacokinetic properties.
For example, modifying the position and nature of the substituent on the 4-chlorobenzoate ring could reveal critical interactions with a target protein. Similarly, altering the acetyl and methyl groups on the other phenyl ring can provide insights into the steric and electronic requirements for optimal activity. The data generated from these studies are invaluable for guiding the design of more effective and safer drug candidates.
Below is a hypothetical interactive data table illustrating how SAR data for a series of analogs could be presented. By systematically changing substituents (R1, R2, and R3) on the parent scaffold, one can observe the corresponding changes in biological activity (e.g., IC50, the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | R1 (at position 2) | R2 (at position 4) | R3 (at position 4') | Biological Activity (IC50, µM) |
| Parent | -COCH3 | -CH3 | -Cl | 10.5 |
| Analog 1 | -CH(OH)CH3 | -CH3 | -Cl | 8.2 |
| Analog 2 | -COCH3 | -H | -Cl | 15.1 |
| Analog 3 | -COCH3 | -CH3 | -F | 5.7 |
| Analog 4 | -COCH3 | -CH3 | -Br | 12.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Compound Library Screening and Lead Optimization
The this compound scaffold can serve as a foundational structure for the creation of a focused compound library. Such a library, containing a curated set of structurally related analogs, can be subjected to high-throughput screening against a variety of biological targets to identify "hit" compounds with promising activity.
Future Directions and Emerging Research Avenues for 2 Acetyl 4 Methylphenyl 4 Chlorobenzoate Research
Exploration of Broader Pharmacological Spectrum and Novel Biological Targets
The initial step in characterizing 2-Acetyl-4-methylphenyl 4-chlorobenzoate (B1228818) would be to screen it against a wide array of biological targets to identify potential therapeutic applications. The structural motifs present in the molecule, such as the ester and ketone functionalities, are common in compounds with known biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Future research should prioritize a comprehensive screening program. This would involve testing the compound against various cell lines and enzyme panels to identify any significant biological responses. High-throughput screening (HTS) methodologies would be instrumental in efficiently assessing the compound's activity across a broad spectrum of potential targets.
Table 1: Proposed Screening Panel for 2-Acetyl-4-methylphenyl 4-chlorobenzoate
| Target Class | Specific Examples | Therapeutic Area |
| Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases, Kinases | Anti-inflammatory, Anticancer |
| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Various |
| Ion Channels | Sodium, Potassium, Calcium channels | Neurological disorders, Cardiovascular diseases |
| Microorganisms | Gram-positive and Gram-negative bacteria, Fungi | Infectious diseases |
Advanced Mechanistic Elucidation Techniques for Biological Activity
Should initial screenings reveal significant biological activity, the next critical phase of research will be to elucidate the compound's mechanism of action. Understanding how this compound exerts its effects at a molecular level is fundamental for its development as a therapeutic agent.
A multi-pronged approach employing advanced analytical and biochemical techniques will be necessary. Techniques such as differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) can be used to confirm direct binding to a purified protein target. In parallel, cell-based assays, including reporter gene assays and Western blotting, can provide insights into the downstream signaling pathways affected by the compound.
Further elucidation could involve "omics" technologies. For instance, transcriptomic analysis (RNA-seq) of cells treated with the compound could reveal changes in gene expression that point towards the affected biological pathways. Similarly, proteomic studies could identify changes in protein expression and post-translational modifications, offering a more direct view of the compound's cellular impact.
Investigation of Synergistic Effects with Established Therapeutic Agents
A promising avenue for new chemical entities is their potential to work in concert with existing drugs to enhance therapeutic efficacy or overcome resistance. Future studies should explore the synergistic potential of this compound with established therapeutic agents, particularly in areas like oncology and infectious diseases.
Combination screening assays, such as the checkerboard method, can be employed to systematically test the compound alongside a panel of approved drugs. This method allows for the quantification of synergy, additivity, or antagonism. For example, if the compound shows modest anticancer activity on its own, it could be tested in combination with standard chemotherapeutic agents to see if it can lower the required effective dose of the established drug, thereby potentially reducing side effects.
Table 2: Potential Combination Therapy Research Areas
| Therapeutic Area | Established Drug Class | Potential Benefit of Combination |
| Oncology | Chemotherapeutics, Targeted therapies | Enhanced cytotoxicity, Overcoming drug resistance |
| Infectious Diseases | Antibiotics, Antifungals | Increased antimicrobial potency, Broadened spectrum of activity |
| Inflammation | NSAIDs, Corticosteroids | Dose reduction, Reduced side effects |
Computational Modeling for Predictive Biology and Rational Drug Design
Computational approaches are indispensable in modern drug discovery for predicting biological activity and guiding the design of more potent and selective analogs. nih.gov For this compound, computational modeling can be employed from the early stages of investigation.
Initially, in silico methods can be used to predict potential biological targets based on the compound's structure. scienceopen.com Techniques such as molecular docking can simulate the binding of the compound to the active sites of various proteins, providing a prioritized list of targets for experimental validation. nih.gov
Once a primary target is identified, quantitative structure-activity relationship (QSAR) studies can be initiated. nih.gov By synthesizing and testing a series of structurally related analogs, a predictive QSAR model can be developed. This model would help in understanding the key structural features required for biological activity and guide the rational design of new derivatives with improved pharmacological properties. For example, modifications to the substitution patterns on the phenyl rings or alterations to the ester linkage could be systematically explored to optimize potency and selectivity.
The integration of these computational tools will not only accelerate the research process but also reduce the costs and attrition rates associated with drug development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
